2-Chloro-N-(1-methyl-5-phenyl-1H-imidazol-2-YL)propanamide
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Overview
Description
2-Chloro-N-(1-methyl-5-phenyl-1H-imidazol-2-YL)propanamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-methyl-5-phenyl-1H-imidazol-2-YL)propanamide typically involves the reaction of 1-methyl-5-phenyl-1H-imidazole with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
1-methyl-5-phenyl-1H-imidazole+2-chloropropanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-methyl-5-phenyl-1H-imidazol-2-YL)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(1-methyl-5-phenyl-1H-imidazol-2-YL)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-methyl-5-phenyl-1H-imidazol-2-YL)propanamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-phenyl-1H-imidazole: The parent compound without the chloro and propanamide groups.
2-Chloro-N-(2-methylphenyl)propanamide: A similar compound with a different substitution pattern.
Uniqueness
2-Chloro-N-(1-methyl-5-phenyl-1H-imidazol-2-YL)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazole ring with the chloro and propanamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H14ClN3O |
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Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-chloro-N-(1-methyl-5-phenylimidazol-2-yl)propanamide |
InChI |
InChI=1S/C13H14ClN3O/c1-9(14)12(18)16-13-15-8-11(17(13)2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,16,18) |
InChI Key |
AHARKCXIEAUWSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC=C(N1C)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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